3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

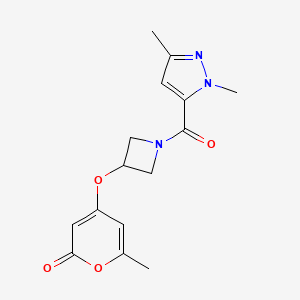

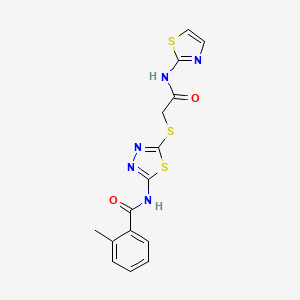

“3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also includes a nitrophenylsulfonyl group and a benzamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C have been used to afford a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved data, thiazole derivatives are known to participate in various chemical reactions. For example, they can undergo reactions with arylamines and 3,5-dichlorobenzoyl chloride .Scientific Research Applications

Inhibitors of Type III Secretion in Yersinia

- Application : The compound 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide has been identified as a potential inhibitor of type III secretion in Yersinia, suggesting its use in preventing or treating bacterial infections. A series of analogues were synthesized and evaluated, contributing to structure-activity relationships and the development of QSAR models (Kauppi et al., 2007).

Metal Complexes as Carbonic Anhydrase Inhibitors

- Application : Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, exhibiting strong carbonic anhydrase inhibitory properties, have been synthesized and characterized. Their inhibitory effects on human carbonic anhydrase isoenzymes were studied, showing potential as powerful inhibitors (Büyükkıdan et al., 2013).

Photodynamic Activity of Benzochlorins

- Application : Benzochlorins, including derivatives synthesized through treatments involving sulfuric acid, have shown efficient photodynamic activity in vivo. These sensitizers have potential as agents in photodynamic therapy, particularly in treating urothelial tumors (Morgan et al., 1992).

Synthesis of Thiazole Derivatives

- Application : Nitro and sulfonamide derivatives of thiadiazoloquinazolin-5-one, synthesized using 2-halobenzoyl chlorides, have applications in medicinal chemistry. These compounds contribute to an improved understanding of the structure-activity relationships in this chemical class (Shlenev et al., 2017).

Anticancer Activity of Indapamide Derivatives

- Application : Certain synthesized indapamide derivatives demonstrated significant proapoptotic activity against melanoma cell lines, indicating potential as anticancer agents. These findings open avenues for the development of new therapeutic agents (Yılmaz et al., 2015).

Antimicrobial Activity of Thiazole Derivatives

- Application : Synthesized thiazole derivatives have been shown to possess good antimicrobial activity, particularly those substituted with electron-donating groups. This research contributes to the development of new antimicrobial agents (Chawla, 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, given that thiazole derivatives are found in many potent biologically active compounds . Additionally, more studies could be conducted to improve the synthesis process and to explore other potential applications of this compound.

Mechanism of Action

Target of Action

It’s known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .

Mode of Action

The thiazole ring, a key structural component of this compound, is known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets through a variety of chemical reactions.

Biochemical Pathways

It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the compound’s potential to interact with various biochemical pathways and receptors , it could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name |

3,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O5S2/c17-10-5-9(6-11(18)7-10)15(22)20-16-19-8-14(27-16)28(25,26)13-3-1-12(2-4-13)21(23)24/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTBTSZWTPXEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)